molecular formula C20H23N3O3S B11236451 N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11236451
M. Wt: 385.5 g/mol
InChI Key: MLAZDTAQRWZXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Preparation Methods

The synthesis of N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of appropriate benzyl and propyl derivatives with 1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as a KATP channel activator, influencing the pancreatic endocrine tissue and vascular smooth muscle tissue . This activation leads to various physiological effects, such as the regulation of insulin release and vascular tone.

Comparison with Similar Compounds

N-benzyl-N,3-dimethyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine-1,1-dioxide derivatives. Similar compounds include:

This compound stands out due to its unique combination of substituents, which contribute to its specific pharmacological profile.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzyl-N,3-dimethyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-4-12-23-15(2)21-27(25,26)19-13-17(10-11-18(19)23)20(24)22(3)14-16-8-6-5-7-9-16/h5-11,13H,4,12,14H2,1-3H3

InChI Key

MLAZDTAQRWZXEX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N(C)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.